![molecular formula C11H15FN2O5 B1202994 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil CAS No. 83546-42-3](/img/structure/B1202994.png)
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
描述
2’-Fluoro-5-ethylarabinosyluracil is a synthetic nucleoside analog that has been investigated for its potential therapeutic applications, particularly in the treatment of various types of lymphomas, including Small Intestine Lymphoma, Stage IV Mantle Cell Lymphoma, Waldenström Macroglobulinemia, Splenic Marginal Zone Lymphoma, and Recurrent Mantle Cell Lymphoma .
准备方法
2'-氟-5-乙基阿拉伯糖胞嘧啶的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 5-乙基尿嘧啶和 2-脱氧-2-氟-D-阿拉伯糖呋喃糖。
糖基化反应: 合成中的关键步骤是糖基化反应,其中 5-乙基尿嘧啶在酸性条件下与 2-脱氧-2-氟-D-阿拉伯糖呋喃糖偶联形成核苷类似物。
化学反应分析
2'-氟-5-乙基阿拉伯糖胞嘧啶经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成相应的氧化产物。
还原: 还原反应可以用来修饰化合物中存在的官能团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂和叠氮化钠等亲核试剂。从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。
科学研究应用
Antiviral Activity
FEAU has been primarily studied for its antiviral activity, particularly against herpes simplex virus (HSV). In a rabbit model of acute herpetic keratitis, FEAU was compared to acyclovir, a standard antiviral treatment. The results indicated that FEAU significantly reduced the severity of corneal lesions and conjunctivitis without inducing toxicity in treated subjects. The effective dose (ED50) was determined to be between 4.6 to 7 µM, demonstrating its potent antiviral properties .
Chemotherapeutic Potential
In addition to its antiviral applications, FEAU has been investigated for its potential as a chemotherapeutic agent. Studies have shown that it can inhibit the growth of cancer cells by interfering with nucleic acid synthesis. Its efficacy has been tested in various cancer models, showing promise in reducing tumor size and improving survival rates .
Case Studies
- Study on Tumor Growth Inhibition : In a preclinical study involving murine models, FEAU was administered at varying doses. Results indicated a significant reduction in tumor volume compared to control groups receiving no treatment.
- Combination Therapy : Research has also explored the use of FEAU in combination with other chemotherapeutics, enhancing overall efficacy and reducing side effects associated with conventional therapies.
作用机制
2'-氟-5-乙基阿拉伯糖胞嘧啶的作用机制涉及它在复制过程中掺入 DNA,从而导致 DNA 合成和细胞增殖的抑制。 该化合物靶向参与 DNA 复制的特定酶,如 DNA 聚合酶,并破坏其正常功能 . 这导致肿瘤细胞生长和增殖的抑制。
相似化合物的比较
2'-氟-5-乙基阿拉伯糖胞嘧啶在核苷类似物中是独特的,因为它具有特定的结构修饰,赋予其独特的生物学特性。类似的化合物包括:
2'-氟-2'-脱氧尿嘧啶: 另一种在 2' 位具有氟原子的核苷类似物。
5-乙基-2'-脱氧尿嘧啶: 一种在尿嘧啶碱基的 5 位具有乙基的化合物。
2'-氟-5-甲基-2'-脱氧尿嘧啶: 一种在 2' 位具有氟原子和 5 位具有甲基的核苷类似物.
这些化合物在化学结构和生物活性方面有一些相似之处,但在它们的具体修饰和由此产生的性质方面有所不同。
生物活性
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FEAU) is a nucleoside analog with significant antiviral properties, particularly against herpesviruses. This article explores its biological activity, mechanisms of action, research findings, and potential therapeutic applications.
Overview of FEAU
FEAU is a modified nucleoside that incorporates a fluorine atom at the 2' position of the arabinofuranosyl sugar moiety. This modification enhances its antiviral potency compared to other nucleoside analogs. FEAU is primarily recognized for its selective inhibition of herpes simplex virus (HSV) and simian virus infections.
The antiviral activity of FEAU is primarily attributed to its requirement for phosphorylation by viral thymidine kinase (TK). Once phosphorylated, FEAU competes with natural substrates for incorporation into viral DNA, leading to chain termination during viral replication. This mechanism is similar to that of other nucleoside analogs like acyclovir (ACV) but with enhanced potency against certain strains of HSV.
Antiviral Potency
FEAU has demonstrated remarkable efficacy in vitro against various herpesviruses:
- Herpes Simplex Virus Type 1 (HSV-1) : FEAU exhibits comparable potency to ACV, with an effective concentration (EC50) significantly lower than conventional antiviral drugs .
- Herpes Simplex Virus Type 2 (HSV-2) : Studies indicate that FEAU has up to ten times greater potency than ACV against HSV-2, highlighting its potential as a superior therapeutic option .
Comparative Efficacy
In comparative studies, FEAU was found to be approximately 100 times more potent than conventional antiviral agents in inhibiting viral replication. This was evidenced through plaque reduction assays in Vero cells, where FEAU effectively reduced plaque formation at lower concentrations than ACV and ganciclovir (GCV) .
Case Studies
Several studies have highlighted the clinical relevance of FEAU:
- Case Study on B Virus : A study involving macaque models demonstrated that FEAU was effective against Macacine herpesvirus 1 (B virus), which poses significant risks in zoonotic transmission to humans. The study indicated that FEAU could serve as a potential treatment for advanced B virus infections due to its high potency and selectivity .
- Toxicity Assessment : While other nucleoside analogs have shown toxicity at elevated doses, initial assessments suggest that FEAU does not exhibit cytotoxicity at concentrations up to 10 μM in Vero cell lines, indicating a favorable safety profile for further clinical exploration .
Data Summary
Parameter | FEAU | Acyclovir (ACV) | Ganciclovir (GCV) |
---|---|---|---|
EC50 against HSV-1 | Low | Moderate | Moderate |
EC50 against HSV-2 | Very Low | High | Moderate |
Cytotoxicity in Vero cells | None up to 10 μM | Present at high doses | Present at high doses |
Mechanism | TK-dependent | TK-dependent | TK-dependent |
Potential Therapeutic Applications
Given its potent antiviral activity and favorable safety profile, FEAU is being investigated for several therapeutic applications:
- Treatment of Herpes Simplex Infections : Its high efficacy against both HSV-1 and HSV-2 positions it as a promising candidate for treating herpes infections.
- Zoonotic Virus Management : Its effectiveness against B virus suggests potential use in managing zoonotic herpesvirus infections in primate handlers and researchers.
- Future Research Directions : Ongoing studies aim to explore the full spectrum of antiviral activity of FEAU against other viruses and its potential use in combination therapies.
属性
IUPAC Name |
5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJAJRDLUUIOA-IBCQBUCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232433 | |
Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83546-42-3 | |
Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083546423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-DEOXY-2-FLUOROARABINOFURANOSYL)-5-ETHYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGF6PBM87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。